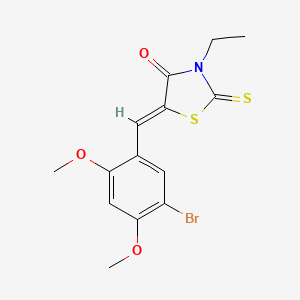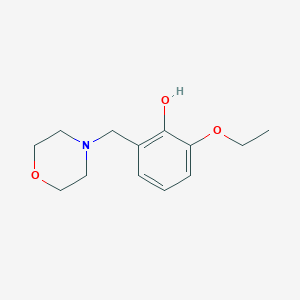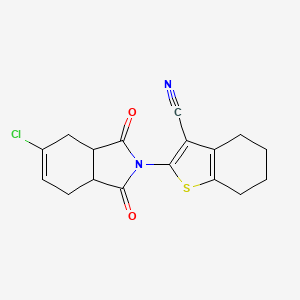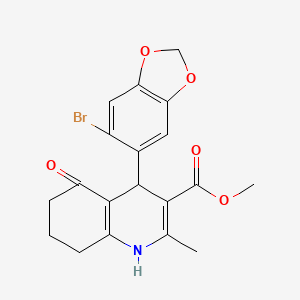
5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one (BDT) is a novel compound that has attracted scientific attention due to its unique chemical structure and potential applications in various fields. BDT is a thiazolidinone derivative that has a bromo-substituted benzylidene moiety attached to its thiazolidinone ring. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry, where it has been investigated for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle in cancer cells. Additionally, this compound has been shown to protect normal cells from radiation-induced damage, which suggests that it may have radioprotective properties. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is its potent anticancer activity against various cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic. Additionally, this compound has been shown to have radioprotective properties, which may be beneficial in the treatment of cancer patients undergoing radiation therapy. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One direction is the investigation of its potential as a cancer therapeutic in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound, particularly its effects on signaling pathways involved in cancer cell survival and proliferation. Another potential direction is the investigation of this compound as a radioprotective agent in vivo, to determine its potential clinical applications in cancer therapy. Finally, the synthesis of this compound analogues may lead to the discovery of compounds with improved anticancer activity and pharmacological properties.
Synthesemethoden
5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with ethylcyanoacetate, followed by a cyclization reaction using thiosemicarbazide. The resulting product is then treated with potassium hydroxide to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Several studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, this compound has been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-9(15)11(19-3)7-10(8)18-2/h5-7H,4H2,1-3H3/b12-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRFINXVPDKHHO-SDQBBNPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-2,3,5-trimethylbenzene](/img/structure/B5023670.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5023677.png)
![2,2'-[sulfonylbis(2-hydroxy-4,1-phenylene)]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5023682.png)
![methyl 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B5023697.png)
![1-{4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methoxyphenyl}-1-propanone](/img/structure/B5023710.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5023725.png)

![N,N'-1,3-phenylenebis[3,5-bis(acetylamino)benzamide]](/img/structure/B5023731.png)
![1-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5023739.png)
![2-methoxy-4-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B5023745.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)


